molecular formula C18H13ClFN3O2S B4312534 6-amino-4-(2-chlorophenyl)-2-(4-fluorophenyl)-3-nitro-3,4-dihydro-2H-thiopyran-5-carbonitrile

6-amino-4-(2-chlorophenyl)-2-(4-fluorophenyl)-3-nitro-3,4-dihydro-2H-thiopyran-5-carbonitrile

Cat. No.: B4312534
M. Wt: 389.8 g/mol
InChI Key: ANSUFBDAESBCFC-UHFFFAOYSA-N
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Description

6-Amino-4-(2-chlorophenyl)-2-(4-fluorophenyl)-3-nitro-3,4-dihydro-2H-thiopyran-5-carbonitrile is a complex organic compound characterized by its multiple functional groups, including amino, nitro, cyano, and thiopyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 2-chlorophenyl and 4-fluorophenyl derivatives, followed by nitration and subsequent reactions to introduce the amino and cyano groups[_{{{CITATION{{{_3{Rapid four-component synthesis of dihydropyrano 2,3-. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of new functional groups, leading to derivatives with altered chemical properties.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-2,6-dichlorophenol

  • 2-(4-Fluorophenyl)-3-nitrothiophene

  • 6-Amino-2-(2-chlorophenyl)-3-nitrothiopyran

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

6-amino-4-(2-chlorophenyl)-2-(4-fluorophenyl)-3-nitro-3,4-dihydro-2H-thiopyran-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2S/c19-14-4-2-1-3-12(14)15-13(9-21)18(22)26-17(16(15)23(24)25)10-5-7-11(20)8-6-10/h1-8,15-17H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSUFBDAESBCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(C(SC(=C2C#N)N)C3=CC=C(C=C3)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-4-(2-chlorophenyl)-2-(4-fluorophenyl)-3-nitro-3,4-dihydro-2H-thiopyran-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-amino-4-(2-chlorophenyl)-2-(4-fluorophenyl)-3-nitro-3,4-dihydro-2H-thiopyran-5-carbonitrile
Reactant of Route 3
6-amino-4-(2-chlorophenyl)-2-(4-fluorophenyl)-3-nitro-3,4-dihydro-2H-thiopyran-5-carbonitrile
Reactant of Route 4
6-amino-4-(2-chlorophenyl)-2-(4-fluorophenyl)-3-nitro-3,4-dihydro-2H-thiopyran-5-carbonitrile
Reactant of Route 5
6-amino-4-(2-chlorophenyl)-2-(4-fluorophenyl)-3-nitro-3,4-dihydro-2H-thiopyran-5-carbonitrile
Reactant of Route 6
6-amino-4-(2-chlorophenyl)-2-(4-fluorophenyl)-3-nitro-3,4-dihydro-2H-thiopyran-5-carbonitrile

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